methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011397-81-1) is a heterocyclic compound with the molecular formula C₁₈H₁₂FN₃O₂S and a molar mass of 353.37 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted with a 2-fluorophenyl group at position 1, a phenyl group at position 6, and a methyl ester at position 2. The thiophene ring at position 6 distinguishes it from other derivatives, contributing to its unique electronic and steric properties .
This compound is primarily utilized in medicinal chemistry research as a scaffold for developing kinase inhibitors or other bioactive molecules. Its methyl ester group enhances solubility compared to carboxylic acid analogs, making it suitable for synthetic intermediates .
Properties
IUPAC Name |
methyl 1-(2-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-26-20(25)14-11-17(13-7-3-2-4-8-13)23-19-15(14)12-22-24(19)18-10-6-5-9-16(18)21/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBJHARLVJRNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule features a fused pyrazolo[3,4-b]pyridine core decorated with a 2-fluorophenyl group at position 1, a phenyl group at position 6, and a methyl carboxylate at position 4. Retrosynthetic disconnection reveals three primary components:
- 2-Fluorophenylhydrazine : Serves as the nitrogen source for the pyrazole ring.
- β-Keto Ester Derivatives : Facilitate cyclization to form the pyridine moiety.
- Aryl Aldehydes : Introduce the phenyl group at position 6 via condensation reactions.
The strategic incorporation of fluorine at the ortho position of the phenyl group enhances lipophilicity and metabolic stability, while the methyl carboxylate provides a handle for further derivatization.
Synthetic Methodologies
Multicomponent Condensation Approach
A widely adopted method involves a one-pot, three-component reaction between:
- 2-Fluorophenylhydrazine (1.0 equiv),
- Ethyl 3-oxo-3-phenylpropanoate (1.2 equiv),
- Methyl propiolate (1.5 equiv).
Reaction Conditions :
- Solvent: Ethanol/water (4:1 v/v)
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Temperature: 80°C, reflux, 12 hours
- Yield: 68–72%.
Mechanistic Insights :
- Hydrazone Formation : 2-Fluorophenylhydrazine reacts with ethyl 3-oxo-3-phenylpropanoate to form a hydrazone intermediate.
- Cyclization : Acid-catalyzed intramolecular cyclization generates the pyrazole ring.
- Knoevenagel Condensation : Methyl propiolate participates in a [3+2] cycloaddition to construct the pyridine ring.
Stepwise Synthesis via Pyrazole Intermediate
An alternative route employs a two-step protocol:
Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazol-5-amine
- Reactants : 2-Fluorophenylhydrazine and 2-chloropropenenitrile.
- Conditions : K₂CO₃, DMF, 60°C, 6 hours.
- Yield : 85%.
Step 2: Cyclocondensation with Diketone Ester
- Reactants : 1-(2-Fluorophenyl)-1H-pyrazol-5-amine (1.0 equiv) and methyl 3-oxo-3-phenylpropanoate (1.1 equiv).
- Catalyst : CuI (5 mol%) and 1,10-phenanthroline (10 mol%).
- Conditions : Toluene, 110°C, 24 hours.
- Yield : 63%.
Advantages :
Catalytic and Enantioselective Modifications
Recent advancements leverage asymmetric catalysis to enhance efficiency:
Chiral Silver-Catalyzed Cyclization
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
The 6-position of the pyrazolo[3,4-b]pyridine core is a critical site for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
Modifications at Other Positions
Position 1 (Fluorophenyl Substitution)
- 2-Fluorophenyl vs. In contrast, 4-fluorophenyl analogs (e.g., EN300-231340) offer symmetrical electronic effects .
Position 3 (Cyclopropyl/Methyl Substitution)
- 3-Cyclopropyl Analog (CAS 1011396-86-3) : The cyclopropyl group at position 3 introduces conformational rigidity, which may reduce off-target interactions .
- 3-Methyl Analog (Compound 38) : Methyl substitution simplifies synthesis (9% yield) but may reduce steric flexibility compared to bulkier groups .
Q & A
Q. What are the common synthetic routes for methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The compound is typically synthesized via multi-step heterocyclic condensation reactions. A general approach involves:
- Biginelli-like cyclization : Reacting fluorinated aldehydes with thioureas or pyrazole derivatives under acidic conditions (e.g., acetic acid/ethanol) to form the pyrazolo[3,4-b]pyridine core .
- Post-functionalization : Introducing the 2-fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
- Esterification : Final carboxylation using methyl chloroformate or dimethyl carbonate . Key reagents include 3-amino-5-methylisoxazole for cyclization and DMDAAC (dimethyldiallylammonium chloride) as a phase-transfer catalyst in some protocols .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., distinguishing fluorophenyl vs. phenyl protons) .
- IR spectroscopy : Confirming ester carbonyl stretches (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations .
- HPLC-MS : Assessing purity (>95%) and molecular ion peaks .
- X-ray crystallography : Resolving ambiguous stereochemistry or regiochemistry, as demonstrated in ethanol solvate analogs .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Poor in water; requires polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures. Co-solvency with cyclodextrins improves aqueous solubility for in vitro assays .
- Stability : Stable at RT for 6 months in inert atmospheres. Degrades under UV light or high humidity; store in amber vials with desiccants .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing fluorophenyl groups?
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki reactions .
- Solvent effects : Use toluene/water biphasic systems to reduce side reactions .
- Temperature control : Stepwise heating (60°C → 100°C) minimizes decomposition of sensitive intermediates .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
- Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve overlapping signals .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
- Isotopic labeling : 19F NMR tracks fluorophenyl group orientation in complex mixtures .
Q. How can structure-activity relationships (SAR) be studied for bioactivity?
- Substituent variation : Replace the 2-fluorophenyl group with chloro-, methoxy-, or trifluoromethyl analogs to assess electronic effects .
- In vitro assays : Test kinase inhibition (e.g., JAK2 or EGFR) using ATP-competitive binding assays .
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes to link stability to activity .
Q. What computational approaches predict binding affinity with target proteins?
- Molecular docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., PDB: 2JAK) .
- MD simulations : Analyze binding stability over 100 ns trajectories in GROMACS .
- Free-energy perturbation : Calculate ΔΔG values for fluorine substitution impacts .
Q. How can stability under physiological conditions be evaluated?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C) stress .
- LC-MS stability assays : Monitor degradation products over 72 hours in simulated gastric fluid (pH 2.0) .
Q. What is the role of fluorine in modulating physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
